An In-depth Technical Guide to 4,4'-Dibromo-4''-phenyltriphenylamine: A Core Building Block for Advanced Organic Electronics
An In-depth Technical Guide to 4,4'-Dibromo-4''-phenyltriphenylamine: A Core Building Block for Advanced Organic Electronics
Introduction: The Strategic Importance of 4,4'-Dibromo-4''-phenyltriphenylamine in Materials Science
In the landscape of organic electronics, the design and synthesis of high-performance materials are paramount. Among the vast array of molecular building blocks, 4,4'-Dibromo-4''-phenyltriphenylamine (CAS No. 884530-69-2) has emerged as a pivotal intermediate for researchers and drug development professionals. Its unique structure, featuring a triphenylamine core functionalized with two bromine atoms and a phenyl group, offers a versatile platform for the construction of complex molecular architectures with tailored optoelectronic properties.
The triphenylamine moiety is well-established for its excellent hole-transporting capabilities, making it a fundamental component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The strategic placement of the bromine atoms on the 4 and 4' positions of two phenyl rings provides reactive handles for a variety of cross-coupling reactions. This allows for the facile introduction of diverse functional groups to fine-tune the electronic and photophysical properties of the resulting materials, such as their energy levels (HOMO/LUMO), emission wavelengths, and charge carrier mobilities. The 4''-phenyl substituent further modulates the compound's solubility and morphological stability in thin films, which are critical parameters for device performance and longevity.
This technical guide provides a comprehensive overview of the core properties of 4,4'-Dibromo-4''-phenyltriphenylamine, including its physicochemical characteristics, a detailed synthesis protocol, and an exploration of its applications in the field of organic electronics.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of 4,4'-Dibromo-4''-phenyltriphenylamine is essential for its effective utilization in materials synthesis and device fabrication. The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 884530-69-2 | [1] |
| Molecular Formula | C₂₄H₁₇Br₂N | [1] |
| Molecular Weight | 479.21 g/mol | [1] |
| Appearance | White to off-white powder or crystals | [2] |
| Melting Point | 136.0 to 140.0 °C | [2] |
| Solubility | Soluble in tetrahydrofuran (THF) and other common organic solvents. Insoluble in water. | [2] |
| Purity | Typically >97.0% (HPLC) | [2] |
Molecular Structure and Synthesis
The molecular structure of 4,4'-Dibromo-4''-phenyltriphenylamine is central to its utility. The triphenylamine core provides a propeller-like, three-dimensional geometry that can inhibit intermolecular aggregation and π-π stacking in the solid state, which is often beneficial for achieving high photoluminescence quantum yields in thin films.
Synthetic Pathway: Buchwald-Hartwig Amination
A robust and widely employed method for the synthesis of 4,4'-Dibromo-4''-phenyltriphenylamine is the Buchwald-Hartwig amination.[3][4][5][6][7] This palladium-catalyzed cross-coupling reaction provides a direct and efficient route to form the crucial C-N bonds. The general synthetic scheme involves the coupling of a diarylamine with an aryl halide.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of 4,4'-Dibromo-4''-phenyltriphenylamine, adapted from established Buchwald-Hartwig amination methodologies.[3][4][5][6][7]
Materials:
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4,4'-Dibromodiphenylamine
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4-Iodobiphenyl (or 4-Bromobiphenyl)
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Palladium(II) acetate (Pd(OAc)₂)
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XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
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Sodium tert-butoxide (NaOtBu)
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Anhydrous toluene
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Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
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Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 4,4'-dibromodiphenylamine (1.0 eq.), 4-iodobiphenyl (1.1 eq.), palladium(II) acetate (0.02 eq.), and XPhos (0.04 eq.).
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Addition of Base and Solvent: To the flask, add sodium tert-butoxide (1.4 eq.) and anhydrous toluene.
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Reaction: The reaction mixture is heated to reflux (typically around 110 °C) and stirred vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, the mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 4,4'-Dibromo-4''-phenyltriphenylamine as a white to off-white solid.
Self-Validation and Trustworthiness: The purity of the synthesized compound should be verified by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should be sharp and consistent with reported values. High-performance liquid chromatography (HPLC) can be used to determine the final purity, which is crucial for subsequent applications in electronic devices.
Spectroscopic and Physicochemical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of 4,4'-Dibromo-4''-phenyltriphenylamine.
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¹H NMR: The proton NMR spectrum is expected to show a complex series of signals in the aromatic region (typically between 6.8 and 7.6 ppm). The protons on the brominated phenyl rings will appear as doublets due to coupling with their ortho-protons. The protons on the unsubstituted phenyl ring of the biphenyl moiety will exhibit characteristic multiplets. The protons on the central phenyl ring attached to the nitrogen will also show distinct signals.
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¹³C NMR: The carbon NMR spectrum will display a number of signals corresponding to the non-equivalent carbon atoms in the molecule. The carbons attached to the bromine atoms will be significantly shielded and appear at a characteristic chemical shift. The quaternary carbons will generally have lower intensities compared to the protonated carbons.
Optical and Electronic Properties
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UV-Vis Absorption and Photoluminescence: In a suitable organic solvent like THF or dichloromethane, 4,4'-Dibromo-4''-phenyltriphenylamine is expected to exhibit strong absorption in the UV region, typically with a maximum (λmax) between 300 and 350 nm. This absorption corresponds to π-π* transitions within the conjugated system. Upon excitation, it is expected to show fluorescence in the blue region of the visible spectrum. The exact emission wavelength and quantum yield will be influenced by the solvent polarity and the specific molecular conformation.
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Thermal Properties (TGA and DSC): Thermogravimetric analysis (TGA) is used to determine the thermal stability of the compound. For materials intended for use in OLEDs, a high decomposition temperature (Td), typically above 300 °C, is desirable to ensure stability during device operation and fabrication processes. Differential scanning calorimetry (DSC) can be used to determine the melting point (Tm) and any glass transition temperature (Tg). A high Tg is often associated with good morphological stability of thin films.
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Electrochemical Properties (Cyclic Voltammetry): Cyclic voltammetry (CV) is a key technique to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These energy levels are critical for understanding and optimizing charge injection and transport in electronic devices. The HOMO level can be estimated from the onset of the first oxidation peak, while the LUMO level can be calculated from the HOMO level and the optical bandgap determined from the onset of the UV-Vis absorption spectrum.
Applications in Advanced Materials
The versatile chemical nature of 4,4'-Dibromo-4''-phenyltriphenylamine makes it a valuable precursor for a wide range of functional organic materials.
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OLEDs: It serves as a core building block for the synthesis of hole-transporting materials (HTMs), host materials for phosphorescent emitters, and blue-emitting materials. The bromine atoms can be readily converted to other functional groups via Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions to tune the material's properties for specific device architectures.
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Organic Photovoltaics (OPVs): Derivatives of 4,4'-Dibromo-4''-phenyltriphenylamine can be used as donor materials in bulk heterojunction solar cells. The ability to modify the molecular structure allows for the optimization of the absorption spectrum to better match the solar spectrum and to control the energy levels for efficient charge separation at the donor-acceptor interface.
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Perovskite Solar Cells (PSCs): Functionalized triphenylamine derivatives are widely used as hole-transporting materials in PSCs, contributing to high power conversion efficiencies and improved device stability.
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Organic Field-Effect Transistors (OFETs): The hole-transporting properties of materials derived from this precursor make them suitable for use as the active semiconductor layer in p-type OFETs.
Conclusion
4,4'-Dibromo-4''-phenyltriphenylamine is a strategically important molecule in the field of organic electronics. Its robust synthesis, coupled with the versatility of its chemical structure, provides a powerful platform for the development of next-generation materials for a variety of optoelectronic applications. The ability to precisely tune its electronic and photophysical properties through well-established chemical transformations ensures its continued relevance in both academic research and industrial drug development. This in-depth technical guide provides the foundational knowledge required for researchers and scientists to effectively utilize this key building block in their pursuit of advanced functional materials.
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